molecular formula C17H13FO3 B13700391 Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate

Cat. No.: B13700391
M. Wt: 284.28 g/mol
InChI Key: CDKVZJQMYFCTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate is a chemical compound of significant interest in medicinal chemistry and antibacterial drug discovery. This benzofuran derivative serves as a key precursor and structural analog in the development of potent inhibitors targeting essential bacterial and human disease pathways. A primary research application for this chemical series is in the fight against tuberculosis (TB). Compounds based on the ethyl benzofuran-3-carboxylate scaffold are investigated as inhibitors of polyketide synthase 13 (Pks13), a crucial enzyme for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . Inhibition of Pks13 disrupts this vital pathway, demonstrating the scaffold's potential for developing new anti-TB agents, including those effective against drug-resistant strains . Furthermore, the benzofuran core structure is recognized for its relevance in oncology research. Substituted benzofuran derivatives exhibit promising anticancer properties, with studies showing that halogen atoms, such as the fluorine atom on the 4-fluorophenyl group of this compound, can enhance cytotoxic activity and binding affinity through specific interactions with biological targets . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions. CAS Number: 691856-86-7 Molecular Formula: C17H13FO4 Molecular Weight: 300.28 g/mol

Properties

Molecular Formula

C17H13FO3

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13FO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3

InChI Key

CDKVZJQMYFCTIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclization of Precursors

Method Overview:
A common approach involves cyclization of appropriately substituted phenolic and acyl precursors. This method leverages intramolecular cyclization under controlled conditions to form the benzofuran core, followed by esterification to introduce the ethyl ester group at the 3-position.

Key Reaction Steps:

  • Preparation of 2-(4-fluorophenyl)phenols:
    Starting from 4-fluorophenol derivatives, electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) are employed to attach the phenyl group at the ortho position, forming the precursor phenol.

  • Formation of Benzofuran Ring:
    Cyclization is achieved through oxidative or acid-mediated conditions, often using oxidants like DDQ or hypervalent iodine reagents, to induce intramolecular cyclization forming the benzofuran nucleus.

  • Esterification at Position 3:
    The benzofuran intermediate undergoes esterification using ethyl chloroformate or ethyl alcohol in the presence of catalysts like pyridine or acid catalysts, yielding the ethyl ester.

Reaction Conditions & Data:

Step Reagents Conditions Yield References
Phenol coupling 4-fluorophenol, arylboronic acids Pd-catalyzed cross-coupling Variable ,
Cyclization Oxidants (e.g., DDQ) Reflux, inert atmosphere Moderate to high
Esterification Ethyl chloroformate, pyridine Room temperature Variable ,

Benzofuran Core Construction via Tautomeric or Radical Pathways

Recent advances utilize radical-mediated cyclizations for constructing benzofuran derivatives, especially under metal-free conditions, enhancing functional group tolerance and environmental safety.

Example Method:
Chen et al. (2025) developed a TCT-mediated, water-controlled radical process employing dimethyl sulfoxide (DMSO) as a dual synthon, activated by cyanuric chloride (TCT). This method constructs benzofuran-3(2H)-ones bearing a quaternary carbon center, which can be further transformed into ethyl esters.

Reaction Highlights:

  • Activation of DMSO:
    DMSO acts as both a methyl and sulfur source, activated by cyanuric chloride, facilitating radical formation under mild, metal-free conditions.

  • Radical Cyclization:
    Initiated via a radical process, the reaction proceeds through a cascade involving the formation of a quaternary carbon center, followed by esterification steps to yield the target compound.

  • Reaction Conditions & Data:

Parameter Details Reference
Reagent DMSO activated by cyanuric chloride
Solvent DMSO
Catalyst None (metal-free)
Temperature Room temperature to mild heating
Yield Up to 58% (overall)

This method demonstrates high regioselectivity, broad substrate scope, and scalability, making it a promising route for synthesizing ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate.

Multi-Step Synthesis from 4-Bromophenol and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Detailed Procedure (Based on Literature):

  • Step 1: Synthesis of 4-bromophenol derivative via bromination of phenol.
  • Step 2: Coupling with ethyl 3-(4-fluorophenyl)-3-oxopropanoate through a Friedel–Crafts acylation or Suzuki-Miyaura cross-coupling, catalyzed by Pd(PPh₃)₄ under reflux in toluene/methanol.
  • Step 3: Cyclization using oxidative or acid-mediated conditions to form the benzofuran ring.
  • Step 4: Esterification or further functionalization to incorporate the ethyl ester group at position 3.

Reaction Data:

Step Reagents Conditions Yield Reference
Coupling Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, Pd catalyst Reflux, toluene/methanol Variable
Cyclization Oxidants or acids Reflux, inert atmosphere Moderate
Final esterification Ethyl alcohol, acid catalyst Reflux Variable

Alternative Approaches:

  • Use of Heterocyclic Precursors:
    Synthesis of benzofuran derivatives via heterocyclic precursors such as 2-hydroxyphenyl ketones or phenolic esters, followed by oxidative cyclization.

  • Radical and Photocatalytic Strategies:
    Employing visible-light photocatalysis or radical initiators to promote cyclization under mild conditions, expanding substrate scope and functional group compatibility.

Summary of Key Data and Discoveries

Method Advantages Limitations References
Intramolecular cyclization of phenols High regioselectivity, straightforward Requires specific precursors ,
Radical-mediated DMSO activation Metal-free, environmentally friendly, broad scope Moderate yields, complex mechanistic control
Multi-step coupling from bromophenols Versatile, adaptable to various derivatives Longer synthesis route

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzofuran Core

Position C2 Modifications
  • Hydrolysis of the ester yields 2-(p-tolyl)benzofuran-3-carboxylic acid (4c), which exhibits distinct reactivity in catalytic systems .
  • Ethyl 5-[(4-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate : A methyl group at C2 and a benzyloxy substituent at C5 alter steric and electronic profiles, impacting binding affinity and solubility .
Position C5/C6 Modifications
  • This derivative is synthesized via FeCl3-mediated cyclization .
  • Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-iodobenzofuran-3-carboxylate : Cyclopropyl and iodine substituents at C5/C6 improve steric bulk and electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Additions

Heterocyclic Ring Incorporation
  • Imidazole/Triazole Derivatives : Introducing 1H-imidazol-1-yl or 1H-1,2,4-triazol-1-yl groups at C6 (e.g., Ethyl 6-(2-(4-bromo-3-fluorophenyl)-1H-imidazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylate ) enhances hydrogen-bonding capacity and target selectivity. Such modifications are critical for protease inhibition .
  • Tetrazole Derivatives : Compounds like 36 (2-Chloro-4-(1-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)-1H-tetrazol-5-yl)phenyl)boronic acid** exhibit improved metabolic stability and binding affinity due to the tetrazole’s aromaticity and boronic acid’s electrophilicity .
Key Properties
Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Key Applications
Ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate 298.3 C2: 4-Fluorophenyl; C3: Ethyl ester 72–95* Intermediate for antiviral drugs
Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate 385.2 C5: Bromine 95 Halogen-bonding scaffolds
Ethyl 6-(5-(4-bromo-3-fluorophenyl)-1H-1,2,4-triazol-1-yl)-5-cyclopropyl analog 535.3 C6: Triazole; C5: Cyclopropyl 23–72 Targeted enzyme inhibition

*Yields vary based on synthetic routes (e.g., 72% for amide coupling , 95% for bromination ).

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate?

The synthesis typically involves multi-step reactions, including Claisen condensation , Friedel-Crafts acylation , and halogenation . For example:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions (e.g., FeCl₃ catalysis) .
  • Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or direct electrophilic substitution, depending on precursor availability. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-halogenated derivatives .
  • Step 3 : Esterification or transesterification to finalize the ethyl carboxylate group. Purity is validated via HPLC (>98%) and NMR spectroscopy .

Advanced: How can crystallographic refinement using SHELX resolve ambiguities in the structural determination of benzofuran derivatives?

SHELX software (e.g., SHELXL) is critical for refining crystal structures against X-ray diffraction data. Key steps include:

  • Data Integration : Importing intensity data and applying corrections for absorption and Lorentz-polarization effects .
  • Model Building : Assigning anisotropic displacement parameters for heavy atoms (e.g., fluorine) to resolve positional disorder in the 4-fluorophenyl group .
  • Validation : Using R-factors and residual electron density maps to identify missed solvent molecules or incorrect torsion angles. For example, discrepancies in benzofuran ring puckering (quantified via Cremer-Pople parameters ) can be corrected iteratively .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions. The 4-fluorophenyl group shows characteristic splitting (e.g., ¹H NMR: doublets at δ 7.2–7.8 ppm; ¹⁹F NMR: singlet at ~-115 ppm) .
  • IR : Stretching vibrations for the ester carbonyl (~1700 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .
  • MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 313.1) and detects fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of benzofuran derivatives?

Contradictions often arise from assay conditions or structural impurities. Methodological solutions include:

  • Dose-Response Reproducibility : Testing compounds across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., IC₅₀ determination via MTT assays) .
  • Metabolite Interference : Using LC-MS to identify degradation products (e.g., hydrolyzed esters) that may contribute to false-positive results .
  • Target Validation : Employing CRISPR-edited cell lines to confirm specificity for purported targets (e.g., cyclooxygenase-2 inhibition in anti-inflammatory studies) .

Basic: What are the key intermediates in the synthesis of this compound?

  • Intermediate A : 5-Bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (used for further functionalization via cross-coupling) .
  • Intermediate B : Nitro-substituted precursors (e.g., ethyl 6-nitro-2-(4-fluorophenyl)benzofuran-3-carboxylate), reduced to amines for pharmacophore development .
  • Intermediate C : Hydrolyzed carboxylic acid derivatives for prodrug synthesis .

Advanced: How does structural modification of the benzofuran core influence pharmacokinetic properties?

  • Halogen Substitution : Fluorine at the 4-position enhances metabolic stability by reducing CYP450-mediated oxidation. Compare logP values: 4-fluorophenyl (logP ~3.2) vs. chlorophenyl (logP ~3.5) .
  • Ester vs. Carboxylic Acid : Ethyl esters improve membrane permeability (calculated PSA: 55 Ų vs. 70 Ų for free acids) but require hydrolysis for activity .
  • Ring Saturation : Dihydrobenzofuran derivatives exhibit altered bioavailability due to reduced planarity (e.g., 20% higher solubility in tetrahydro analogs) .

Advanced: What computational tools are recommended for analyzing non-covalent interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzymes (e.g., COX-2). Use RMSD clustering to identify dominant interaction modes .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories. Key metrics include hydrogen bond occupancy (>70%) and binding free energy (MM/PBSA calculations) .
  • Pharmacophore Modeling : Phase or MOE to align structural analogs and identify essential features (e.g., hydrophobic fluorophenyl group) .

Basic: How is purity validated during synthesis?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm). Retention time compared to standards .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .
  • Melting Point : Sharp range (e.g., 142–144°C) confirms crystalline homogeneity .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Catalyst Optimization : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
  • Solvent Selection : Replace DCM with toluene for safer distillation and reduced environmental impact .
  • Process Monitoring : In-line FTIR to detect intermediates and automate reaction quenching .

Advanced: How do ring puckering parameters (Cremer-Pople) influence the compound’s conformational stability?

  • Planarity Analysis : Benzofuran rings with puckering amplitudes (Q) >0.5 Å exhibit strained conformations, reducing crystallinity. For example, Q = 0.3 Å in ethyl 2-(4-fluorophenyl) derivatives correlates with improved solubility .
  • Pseudorotation Barriers : Energy barriers <5 kcal/mol allow flexible adaptation to enzyme active sites, enhancing binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.